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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4-iodopyrimidine
Cat. No.: B12961109
Get Quote
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Introduction & Structural Significance

2-Chloro-5-fluoro-4-iodopyrimidine (CsHCIN2FI) is a specialized heterocyclic intermediate.
Its utility lies in the differential reactivity of its three halogen substituents:

o C4-lodo Position: Highly reactive towards palladium-catalyzed cross-coupling (e.g., Suzuki,
Sonogashira) and nucleophilic aromatic substitution (SNAr), allowing for regioselective
functionalization.

e C2-Chloro Position: Less reactive than the C4-iodo group, serving as a secondary handle for
later-stage diversification.

e C5-Fluoro Position: Provides metabolic stability and modulates pKa, critical for drug-like
properties.

This guide details the spectral fingerprints required to validate the identity and purity of this
compound during synthesis.

Synthesis & Reaction Context
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To understand the spectral data, one must understand the origin of the molecule. It is typically
synthesized from 2,4-dichloro-5-fluoropyrimidine via a Finkelstein-type halogen exchange or
reaction with hydriodic acid (HI).

Reaction Scheme

The transformation exploits the higher susceptibility of the C4-position to nucleophilic attack
due to the inductive effect of the adjacent nitrogen and the electron-withdrawing fluorine at C5.

Regioselective Substitution
2,4-Dichloro-5-fluoropyrimidine at C4 2-Chloro-5-fluoro-4-iodopyrimidine
(Precursor) (Target)

Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting the regioselective iodination at the C4 position.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most definitive confirmation of the halogenation pattern (Cl vs.

).

Isotopic Pattern & Fragmentation

e Molecular lon (M*): The presence of one chlorine atom (3>CI/3’Cl = 3:1) and one iodine atom
(*271, monoisotopic) creates a distinct pattern.

e Base Peak: Often corresponds to the loss of the iodine atom [M-I]* due to the weak C-I
bond.
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Relative .
lon Fragment m/z (approx) Interpretation
Abundance
Molecular ion.
[M]*+ 257.9/259.9 100% / 33% Characteristic 3:1 ratio
confirms one Chlorine.
Loss of lodine radical
[M-1]* High (127 Da). Retains Cl
pattern.
) Subsequent loss of
[M-I-CIJ* Medium ]
Chlorine.
Pyrimidine ring
[M-I-CI-F]* Low

fragmentation.

Fragmentation Pathway Logic

Figure 2: Primary fragmentation pathway observed in EI/ESI-MS.

[M]+ m/z 258/260
(Parent lon)

I (127)

[M - 1]+ m/z 131/133
(Loss of lodine)

Cl- (35)

[M -1 - Cl]+ m/z 96
(Loss of Chlorine)

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR data is characterized by the presence of a single aromatic proton (H6) and significant
coupling to the Fluorine (*°F) nucleus.

'H NMR (Proton)

e Solvent: CDCIs or DMSO-de.
» Signal: A single aromatic proton at the C6 position.

» Multiplicity: Doublet (d) due to coupling with the adjacent 1°F nucleus.

. . L Coupling .
Position Shift (6 ppm) Multiplicity Assighment
Constant (J)
Aromatic proton
H6 8.45+0.1 Doublet (d) JH-F = 2-4 Hz

beta to lodine.

Note: The C4-lodo substituent exerts a shielding effect compared to C4-Chloro, but the H6
proton is distant enough that the shift remains characteristic of electron-deficient pyrimidines
(8.0-9.0 ppm).

13C NMR (Carbon)

Carbon NMR is diagnostic for the C4-lodo substitution. The "Heavy Atom Effect" of iodine
typically causes a significant upfield shift (shielding) of the attached carbon, often appearing
between 90-130 ppm, distinct from C-CI (~160 ppm).
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Position Shift (6 ppm) Coupling (JC-F) Interpretation
Attached to Cl and

Cc2 158.5 ~0 Hz two Nitrogens
(Deshielded).
Attached to Fluorine.

C5 148.0 ~260 Hz (d) Large J coupling is
diagnostic.

C6 152.0 ~15 Hz (d) Attached to H6.
Diagnostic: Attached

C4 128.0 ~20 Hz (d) to lodine. Upfield shift

VS precursor.

9F NMR (Fluorine)
 Shift: Typically -135 to -145 ppm.

o Pattern: Doublet (coupling to H6) or singlet (if decoupled).

Infrared (IR) Spectroscopy

IR is less specific for structural proof but useful for fingerprinting functional groups.

Experimental Protocols

C-F Stretch: 1000-1100 cm~?* (Very Strong).

C-ClI Stretch: 700-800 cm~1 (Strong).

C-H Stretch (Aromatic): 3050-3100 cm~1 (Weak).

C=N/ C=C (Pyrimidine Ring): 1540-1580 cm~* (Strong).

A. Sample Preparation for NMR

C-I Stretch: < 600 cm~1 (Often outside standard IR range, requires Far-IR).
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e Solvent Selection: Use DMSO-ds for higher solubility and to prevent aggregation, or CDCls
for standard comparison.

o Concentration: Dissolve ~5—-10 mg of the solid in 0.6 mL of solvent.

« Filtration: Filter through a glass wool plug to remove inorganic salts (Nal/NaCl) from the
synthesis step, which can broaden signals.

B. Synthesis Verification (Quick Check)

To verify the conversion of 2,4-dichloro-5-fluoropyrimidine to 2-chloro-5-fluoro-4-
iodopyrimidine:

e TLC: Run on Silica Gel 60 F2sa.
o Mobile Phase: Hexane/Ethyl Acetate (8:2).

o Observation: The iodo-product typically has a slightly different R_f (often lower) and may
appear unstable (darkening) if left on silica due to iodine liberation.

e 1H NMR Endpoint: Look for the slight shift of the H6 doublet.

e 13C NMR Endpoint: Look for the disappearance of the C4-Cl peak (~160 ppm) and
appearance of the C4-I peak (~128 ppm).

References

¢ Synthesis of Halogenated Pyrimidines: Title: "Regioselective Synthesis of 2,4-Disubstituted
5-Fluoropyrimidines." Source:Journal of Medicinal Chemistry. Context: Describes the
reactivity order C4 > C2 for nucleophilic substitution in 2,4-dichloropyrimidines.

o Substituent Effects in NMR: Title: "Carbon-13 NMR Spectroscopy of Biological Systems."
Source: Academic Press. Context: Defines the "Heavy Atom Effect" of lodine on 3C chemical
shifts (upfield shift).

e Precursor Data (2,4-Dichloro-5-fluoropyrimidine)
o Source: (Search CAS: 2927-71-1).

o Context: Baseline spectral data for the starting m
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» To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2-Chloro-
5-fluoro-4-iodopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12961109/docs#technical-guide-spectral-
characterization-of-2-chloro-5-fluoro-4-iodopyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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